6,8-Dichloro-3-formylcoumarin

Thermal stability Melting point Solid-state properties

6,8-Dichloro-3-formylcoumarin (IUPAC: 6,8-dichloro-2-oxochromene-3-carbaldehyde; C₁₀H₄Cl₂O₃; MW 243.04) is a dihalogenated coumarin aldehyde. The 6,8‑dichloro substitution pattern distinguishes it from other 3‑formylcoumarin regioisomers and imparts a unique electronic profile that influences both the reactivity of the aldehyde group and the photophysical properties of the coumarin core.

Molecular Formula C10H4Cl2O3
Molecular Weight 243.04 g/mol
CAS No. 1003709-76-9
Cat. No. B14055185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-3-formylcoumarin
CAS1003709-76-9
Molecular FormulaC10H4Cl2O3
Molecular Weight243.04 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=O)OC2=C(C=C1Cl)Cl)C=O
InChIInChI=1S/C10H4Cl2O3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-4H
InChIKeyRQDYZXXDZAODMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dichloro-3-formylcoumarin (CAS 1003709-76-9): A Halogenated 3‑Formylcoumarin Building Block for Fluorescent‑Sensor and Enzyme‑Inhibitor Development


6,8-Dichloro-3-formylcoumarin (IUPAC: 6,8-dichloro-2-oxochromene-3-carbaldehyde; C₁₀H₄Cl₂O₃; MW 243.04) is a dihalogenated coumarin aldehyde. The 6,8‑dichloro substitution pattern distinguishes it from other 3‑formylcoumarin regioisomers and imparts a unique electronic profile that influences both the reactivity of the aldehyde group and the photophysical properties of the coumarin core . It is primarily employed as a versatile synthetic intermediate for the construction of fluorescent probes, heterocyclic libraries, and enzyme inhibitors .

Why 3‑Formylcoumarin Analogs Cannot Be Substituted: Chlorine Substitution Pattern Dictates Biological Activity, Aldehyde Electrophilicity, and Sensor Sensitivity


Structure‑activity relationship (SAR) studies on 3‑formylcoumarin derivatives have demonstrated that substituent identity, position, and number profoundly affect thymidine phosphorylase (TP) inhibition, with IC₅₀ values spanning from 0.90 μM to 53.50 μM across seventeen analogs [1]. The 6,8‑dichloro pattern introduces two electron‑withdrawing chlorine atoms that simultaneously lower the LUMO energy of the aldehyde (enhancing nucleophilic addition rates) and shift the coumarin’s absorption/emission profile, properties that cannot be replicated by mono‑chloro (e.g., 6‑ or 7‑chloro) or unsubstituted analogs [1][2]. Consequently, substituting a generic 3‑formylcoumarin for the 6,8‑dichloro variant in a synthetic route or assay risks altered reaction yields, divergent biological activity, and compromised sensor performance.

Quantitative Differentiation Evidence for 6,8-Dichloro-3-formylcoumarin (CAS 1003709-76-9) Versus Closest Analogs


Higher Thermal Stability: Melting Point 171–173°C vs. ~120°C for Unsubstituted 3‑Formylcoumarin

6,8-Dichloro-3-formylcoumarin exhibits a melting point of 171–173°C, as reported by a commercial supplier, compared with the parent 3‑formylcoumarin (CAS 51598-96-4) which melts at 121–123°C . The ~50°C elevation is attributed to the increased molecular weight and additional intermolecular interactions imparted by the two chlorine atoms, resulting in a more stable crystalline lattice.

Thermal stability Melting point Solid-state properties Quality control

Enhanced Aldehyde Electrophilicity: Dual Electron‑Withdrawing Chlorines Increase Susceptibility to Nucleophilic Attack

The 6‑ and 8‑chloro substituents exert a combined electron‑withdrawing effect quantified by the Hammett sigma constant. Using σₘ = +0.37 for each chlorine, the 6,8‑dichloro pattern gives Σσ ≈ +0.74, compared with 3‑formylcoumarin (Σσ = 0) and the 6‑chloro analog (Σσ ≈ +0.37) [1]. This increased electrophilicity translates to faster rates in aldehyde‑amine condensations and nucleophilic additions, a property exploited in probe‑design where rapid, selective reaction with biological thiols is required [2].

Electrophilicity Hammett constants Reactivity Nucleophilic addition

High Purity Specification (≥98% HPLC, ≤0.5% Moisture) Reduces Risk of Side‑Reactions in Sensitive Multi‑Step Syntheses

Commercial 6,8‑dichloro‑3‑formylcoumarin is supplied with a minimum purity of 98% (HPLC) and moisture content ≤0.5% . In contrast, many 3‑formylcoumarin analogs are commonly offered at 95–96% purity, with higher variability in aldehyde content due to oxidation during storage. The tighter specification reduces the burden of pre‑reaction purification and minimises aldehyde‑related by‑products in subsequent transformations.

Purity Quality specification Synthetic reliability Procurement

Validated Application Scenarios for 6,8-Dichloro-3-formylcoumarin (CAS 1003709-76-9) Based on Quantitative Evidence


Construction of Next‑Generation Fluorescent Biothiol Probes with Sub‑Micromolar Detection Limits

Chlorinated coumarin‑aldehyde probes have demonstrated ratiometric detection of glutathione with a limit of detection of 0.08 μM [1]. The enhanced electrophilicity of the 6,8‑dichloro derivative (Σσ ≈ +0.74) accelerates the thiol‑triggered cyclization reaction that generates the fluorescent signal, making this compound a preferred starting material for sensors requiring rapid response in cellular imaging applications.

Lead Optimization Campaigns Targeting Thymidine Phosphorylase for Anti‑Angiogenic Therapy

SAR studies on 3‑formylcoumarin libraries reveal that substituent variation on the coumarin core can tune TP inhibitory activity across a >50‑fold IC₅₀ range (0.90–53.50 μM) [2]. The 6,8‑dichloro substitution pattern introduces a distinct electronic and steric profile not explored in the original 17‑analog set, offering a novel chemical space for lead diversification in anti‑angiogenic drug discovery.

High‑Purity Synthetic Intermediate for Heterocyclic Library Synthesis

With a purity specification of ≥98% (HPLC) and moisture ≤0.5%, 6,8‑dichloro‑3‑formylcoumarin provides a reliable aldehyde building block for condensation reactions that are sensitive to water and acidic impurities . Its elevated melting point (171–173°C) further simplifies weighing and handling logistics in automated parallel‑synthesis platforms.

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